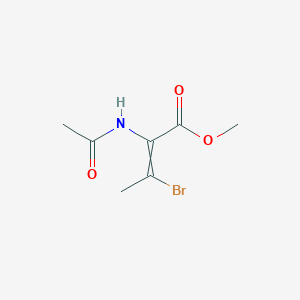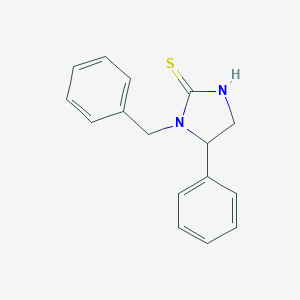
5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBIT is a thione derivative of imidazolidine, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and antifungal properties. It has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione in lab experiments is its high purity and stability. It can be synthesized using different methods with high yields and purity. Another advantage is its low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione. One area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the synthesis of this compound derivatives with improved solubility and efficacy. This compound can also be used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science. Further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione can be synthesized using different methods, including the reaction of 2-phenyl-1,3-dithiolane with benzylamine, followed by cyclization using triethylamine. Another method involves the reaction of 2-phenyl-1,3-dithiolane with benzyl isocyanide, followed by cyclization using sodium hydride. These methods have been used to synthesize this compound with high yields and purity.
Applications De Recherche Scientifique
5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have antimicrobial and antifungal properties. It has also been studied for its potential as an anticancer agent. In material science, this compound has been used as a ligand in the synthesis of metal complexes. In catalysis, this compound has been used as a catalyst for various reactions.
Propriétés
IUPAC Name |
1-benzyl-5-phenylimidazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHBNRSNIJRCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=S)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940086 |
Source


|
| Record name | 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186424-05-5 |
Source


|
| Record name | 2-Imidazolidinethione, 5-phenyl-1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186424055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)



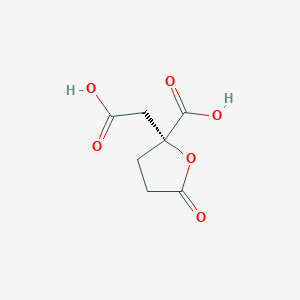
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)

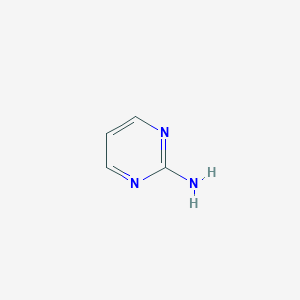
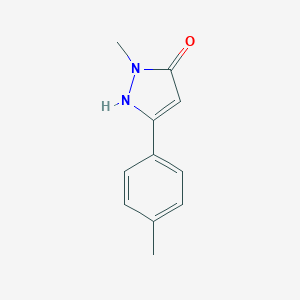

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)

